1,2-Bis(dibromomethyl)benzene
Overview
Description
1,2-Bis(dibromomethyl)benzene is an organic compound with the molecular formula C8H6Br4. It is also known as α,α,α’,α’-tetrabromo-o-xylene. This compound is characterized by the presence of two dibromomethyl groups attached to a benzene ring at the 1 and 2 positions. It is a colorless crystalline solid that is soluble in organic solvents such as ethanol and ether. This compound is primarily used as an intermediate in organic synthesis due to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
1,2-Bis(dibromomethyl)benzene, also known as α,α,α’,α’-Tetrabromo-o-xylene
Mode of Action
It is known that brominated compounds can undergo various chemical reactions, including electrophilic substitution and nucleophilic substitution, which may influence their interaction with biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and its interaction with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(dibromomethyl)benzene can be synthesized through the bromination of o-xylene. The process involves the reaction of o-xylene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through the formation of intermediate bromomethyl derivatives, which are further brominated to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize the yield and purity of the product. The use of bromine and iron(III) bromide as reagents is common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(dibromomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 1,2-bis(bromomethyl)benzene using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield phthalaldehyde derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.
Reduction: Lithium aluminum hydride, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Reduction: 1,2-bis(bromomethyl)benzene.
Oxidation: Phthalaldehyde derivatives.
Scientific Research Applications
1,2-Bis(dibromomethyl)benzene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Photodynamic Therapy:
Comparison with Similar Compounds
1,2-Bis(dibromomethyl)benzene can be compared with other similar compounds, such as:
1,2-Dibromo-4,5-dimethylbenzene: This compound has similar bromomethyl groups but differs in the position of substitution on the benzene ring.
1,3-Dibromo-5-(dibromomethyl)benzene: This compound has a different substitution pattern, which affects its reactivity and applications.
1,4-Dibromo-2,5-bis(bromomethyl)benzene: This compound has additional bromomethyl groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1,2-bis(dibromomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAOKZKISWEZNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(Br)Br)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022255 | |
Record name | alpha,alpha,alpha',alpha'-Tetrabromo-o-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022255 | |
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Molecular Weight |
421.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | alpha,alpha,alpha',alpha'-Tetrabromo-o-xylene | |
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CAS No. |
13209-15-9 | |
Record name | α,α,α′,α′-Tetrabromo-o-xylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13209-15-9 | |
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Record name | 1,2-Bis(dibromomethyl)benzene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013209159 | |
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Record name | 1,2-Bis(dibromomethyl)benzene | |
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Record name | Benzene, 1,2-bis(dibromomethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | alpha,alpha,alpha',alpha'-Tetrabromo-o-xylene | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α',α'-tetrabromo-o-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.873 | |
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Record name | 1,2-BIS(DIBROMOMETHYL)BENZENE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WG2H68VX4 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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